Prop-2-enyl 2-phenylbutanoate Prop-2-enyl 2-phenylbutanoate
Brand Name: Vulcanchem
CAS No.: 6345-86-4
VCID: VC19731326
InChI: InChI=1S/C13H16O2/c1-3-10-15-13(14)12(4-2)11-8-6-5-7-9-11/h3,5-9,12H,1,4,10H2,2H3
SMILES:
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol

Prop-2-enyl 2-phenylbutanoate

CAS No.: 6345-86-4

Cat. No.: VC19731326

Molecular Formula: C13H16O2

Molecular Weight: 204.26 g/mol

* For research use only. Not for human or veterinary use.

Prop-2-enyl 2-phenylbutanoate - 6345-86-4

Specification

CAS No. 6345-86-4
Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
IUPAC Name prop-2-enyl 2-phenylbutanoate
Standard InChI InChI=1S/C13H16O2/c1-3-10-15-13(14)12(4-2)11-8-6-5-7-9-11/h3,5-9,12H,1,4,10H2,2H3
Standard InChI Key VFIPULGQSAEZRG-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC=CC=C1)C(=O)OCC=C

Introduction

Chemical Identity and Structural Characteristics

Prop-2-enyl 2-phenylbutanoate belongs to the class of allyl esters, which are widely recognized for their reactivity and utility in organic synthesis. The compound’s IUPAC name, prop-2-enyl 2-phenylbutanoate, reflects its structure: a butanoic acid derivative substituted with a phenyl group at the second carbon and esterified with an allyl alcohol moiety . Key identifiers include:

PropertyValueSource
CAS Number6345-86-4
Molecular FormulaC13H16O2\text{C}_{13}\text{H}_{16}\text{O}_{2}
Molecular Weight204.26 g/mol
SynonymsBenzeneacetic acid, α-ethyl-, 2-propen-1-yl ester

The allyl group (CH2=CHCH2\text{CH}_2=\text{CH}-\text{CH}_2-) introduces unsaturation, enabling participation in Diels-Alder reactions or radical polymerization . The phenyl substituent enhances hydrophobicity, likely influencing solubility and volatility compared to simpler aliphatic esters like prop-2-enyl but-2-enoate (C7H10O2\text{C}_7\text{H}_{10}\text{O}_2) .

Physical and Chemical Properties

  • Boiling Point: Esters with similar molecular weights (e.g., benzyl butyrate, C11H14O2\text{C}_{11}\text{H}_{14}\text{O}_2) boil near 240°C, suggesting prop-2-enyl 2-phenylbutanoate may exhibit comparable volatility .

  • Solubility: The phenyl group likely renders the compound insoluble in water but soluble in organic solvents like ethanol or diethyl ether.

  • Stability: Allyl esters are prone to hydrolysis under acidic or basic conditions, necessitating anhydrous storage .

Experimental characterization (e.g., NMR, IR) is critical to confirm these predictions, as no spectral data are publicly available.

SupplierLocationCatalog NumberPurity
HONEST JOY HOLDINGS LTDUnited StatesMFCD00068937Not specified

Future Research Directions

Key gaps include:

  • Synthetic Optimization: Developing scalable, high-yield routes for industrial production.

  • Application Studies: Evaluating its role in fragrances, polymers, or drug delivery systems.

  • Toxicological Profiling: Assessing acute and chronic toxicity in biological systems.

Collaboration between academic and industrial researchers could accelerate the exploration of this underutilized compound.

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